tert-butyl N-methyl-N-[3-(oxan-3-yl)-2-(phenylmethoxycarbonylamino)propyl]carbamate
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Overview
Description
tert-butyl N-methyl-N-[3-(oxan-3-yl)-2-(phenylmethoxycarbonylamino)propyl]carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its tert-butyl group, oxan-3-yl moiety, and phenylmethoxycarbonylamino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-[3-(oxan-3-yl)-2-(phenylmethoxycarbonylamino)propyl]carbamate typically involves multiple steps, including the protection of amine groups, formation of carbamate, and incorporation of oxan-3-yl and phenylmethoxycarbonylamino groups. One common method involves the use of tert-butyl carbamate as a starting material, which is reacted with appropriate reagents under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-methyl-N-[3-(oxan-3-yl)-2-(phenylmethoxycarbonylamino)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-methyl-N-[3-(oxan-3-yl)-2-(phenylmethoxycarbonylamino)propyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized compounds .
Biology
In biological research, this compound is utilized in the study of enzyme interactions and protein modifications. It can act as a substrate or inhibitor in biochemical assays .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may be investigated for its role in drug development and as a pharmacological agent .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[3-(oxan-3-yl)-2-(phenylmethoxycarbonylamino)propyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl carbamate
- tert-butyl (3-hydroxypropyl)carbamate
- tert-butyl (3-((3-aminopropyl)(methyl)amino)propyl)carbamate
Uniqueness
tert-butyl N-methyl-N-[3-(oxan-3-yl)-2-(phenylmethoxycarbonylamino)propyl]carbamate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-methyl-N-[3-(oxan-3-yl)-2-(phenylmethoxycarbonylamino)propyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O5/c1-22(2,3)29-21(26)24(4)14-19(13-18-11-8-12-27-15-18)23-20(25)28-16-17-9-6-5-7-10-17/h5-7,9-10,18-19H,8,11-16H2,1-4H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTFKBSDWKPZLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(CC1CCCOC1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)CC(CC1CCCOC1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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